3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Overview
Description
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is a compound that features a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or the aniline moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the aniline or oxadiazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of energetic materials, fluorescent dyes, and sensors.
Mechanism of Action
The mechanism of action of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of enzymes like carbonic anhydrase, affecting cellular processes related to cancer progression . The exact pathways and molecular targets depend on the specific structure and functional groups of the derivatives.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties and applications.
Cyclopropyl-Substituted Anilines:
Uniqueness
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is unique due to the combination of the cyclopropyl group, oxadiazole ring, and aniline moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development in various fields.
Biological Activity
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various diseases.
Synthesis and Structural Characteristics
The synthesis of this compound involves the construction of the oxadiazole ring, which is known for its diverse pharmacological properties. The compound's structure includes a cyclopropyl group that may influence its biological interactions and enhance its activity against certain targets.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key areas of activity include:
- Anticancer Activity : Studies have shown that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against human leukemia and breast cancer cell lines .
- Antimicrobial Properties : The compound has also been assessed for antibacterial and antifungal activities. Preliminary results indicate that it may possess moderate efficacy against Gram-positive and Gram-negative bacteria as well as certain fungal strains .
Anticancer Studies
A notable study reported that this compound derivatives exhibited apoptosis-inducing properties in MCF-7 (breast cancer) and U937 (leukemia) cell lines. Flow cytometry analysis indicated that these compounds acted in a dose-dependent manner to induce cell death .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 0.65 | Apoptosis induction |
Similar derivative | U937 | 2.41 | Apoptosis induction |
Antimicrobial Activity
Research highlighted the antimicrobial potential of the compound against various pathogens. For instance, MIC values were recorded for several bacterial strains:
Pathogen | MIC (µg/mL) |
---|---|
E. coli | 16.69 |
S. aureus | 22.9 |
C. albicans | 78.23 |
These results suggest that the compound could serve as a scaffold for developing new antimicrobial agents .
Case Studies
Several case studies have been documented regarding the biological activity of related oxadiazole compounds:
- Cytotoxicity Against Cancer Cells : A study involving a series of oxadiazole derivatives showed that compounds with similar structural features to this compound exhibited enhanced cytotoxicity against multiple cancer cell lines compared to standard chemotherapeutics like doxorubicin .
- Inhibition of Enzymatic Activity : Another investigation focused on the inhibition of carbonic anhydrases (CAs), where oxadiazole derivatives displayed selective inhibition at nanomolar concentrations against cancer-associated isoforms like hCA IX and XII .
Properties
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-9-3-1-2-8(6-9)11-13-10(14-15-11)7-4-5-7/h1-3,6-7H,4-5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYNESDENROIHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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